Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride
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Overview
Description
Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride is a chemical compound known for its unique structure and reactivity. It is a derivative of pyridinium, where the pyridine ring is substituted with a 2,4-dinitrophenyl group and a methyl group at the 4-position, with chloride as the counterion. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride typically involves the reaction of 2,4-dinitrochlorobenzene with pyridine derivatives. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the pyridine nitrogen. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the 2,4-dinitrophenyl group.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, which react under mild heating.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridinium salts.
Reduction: Products include 2,4-diaminophenyl derivatives.
Oxidation: Products include carboxylated pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride involves its ability to undergo nucleophilic substitution reactions. The compound’s electrophilic nature, due to the presence of the 2,4-dinitrophenyl group, makes it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a catalyst .
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1-(2,4-dinitrophenyl)-, chloride: Lacks the methyl group at the 4-position.
Pyridinium, 1-(2,4-dinitrophenyl)-4-ethyl-, chloride: Contains an ethyl group instead of a methyl group at the 4-position.
Pyridinium, 1-(2,4-dinitrophenyl)-4-phenyl-, chloride: Contains a phenyl group at the 4-position
Uniqueness
Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the 2,4-dinitrophenyl group and the methyl group at the 4-position enhances its electrophilic nature and makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
6526-38-1 |
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Molecular Formula |
C12H10ClN3O4 |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-4-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C12H10N3O4.ClH/c1-9-4-6-13(7-5-9)11-3-2-10(14(16)17)8-12(11)15(18)19;/h2-8H,1H3;1H/q+1;/p-1 |
InChI Key |
XOAXAGACJMOHSS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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